molecular formula C21H19NO6S2 B2859606 Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105237-46-4

Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2859606
CAS RN: 1105237-46-4
M. Wt: 445.5
InChI Key: NJYBOPFRBPPYLK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a sulfonyl group, a thiophene ring, and a carboxylate ester .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the benzodioxol group might undergo electrophilic aromatic substitution, and the carboxylate ester could be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The molecule of a related compound, ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate, exhibits a significant dihedral angle between its benzene rings, highlighting the compound's molecular architecture. This structure is stabilized by intermolecular N—H⋯O interactions, which could influence its reactivity and interaction with other molecules (Jun-De Xing & Zhihan Nan, 2005).

Chemical Reactions and Mechanisms

  • Innovative synthesis methods for benzodiazepine derivatives through a one-pot, three-component condensation indicate the versatility of related thiophene compounds in synthesizing structurally complex molecules. This method offers advantages like excellent yields and environmental friendliness (Xiao-qing Li & Lan-zhi Wang, 2014).
  • A solvent-free preparation method for pyrimido[1,6-a]benzimidazol-4-carboxylates from related starting materials demonstrates the potential for efficient and green chemistry approaches in synthesizing complex molecules (M. Meziane et al., 1998).

Potential Applications and Evaluations

  • The synthesis and characterization of related compounds, such as ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, have been explored for their antimicrobial activity and docking studies. Such research underscores the potential pharmaceutical applications of these compounds (YN Spoorthy et al., 2021).
  • Photochemically induced radical alkenylation of C(sp3)–H bonds using related compounds demonstrates innovative methods for direct carbon skeleton extension, crucial for synthesizing natural products and pharmaceuticals (Yuuki Amaoka et al., 2014).

properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S2/c1-3-26-21(23)19-20(16(11-29-19)14-6-4-13(2)5-7-14)30(24,25)22-15-8-9-17-18(10-15)28-12-27-17/h4-11,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYBOPFRBPPYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate

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